Superior High-Temperature ALD Window Compared to BDEAS and DIPAS
TDMAS enables a significantly wider ALD temperature window for SiO2 deposition compared to other alkylamide precursors. Self-limiting growth was confirmed for TDMAS up to a deposition temperature of 600 °C, a capability not achievable with bis(diethylamino)silane (BDEAS) or diisopropylaminosilane (DIPAS) [1]. This high-temperature stability allows for the deposition of silicon oxide films with better electrical properties, which are directly correlated with higher deposition temperatures [1].
| Evidence Dimension | Maximum self-limiting ALD temperature for SiO2 |
|---|---|
| Target Compound Data | 600 °C (with O3; growth rate 0.86-0.90 Å/cycle) [1] |
| Comparator Or Baseline | BDEAS: 350 °C [1]; DIPAS: 250 °C [1] |
| Quantified Difference | TDMAS provides a process window that is 250 °C higher than BDEAS and 350 °C higher than DIPAS. |
| Conditions | Furnace-type hot-wall ALD reactor with Tris-DMAS and O3/O2. Reactor pressure: 1 Torr for precursor, 2 Torr for reactant. |
Why This Matters
This higher thermal budget is essential for applications where substrate sensitivity is not a concern, as it yields films with higher density and superior electrical performance, filling a gap left by other aminosilanes.
- [1] Kim, O., Choi, Y., Kim, C., Kim, H.-L., & Lee, W.-J. (2024). High-temperature atomic layer deposition of silicon oxide films using Tris(dimethylamino)silane and ozone. Ceramics International, 50(22, Part A), 45044–45051. View Source
